molecular formula C12H24O2 B1148058 (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane CAS No. 139008-49-4

(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane

Cat. No. B1148058
M. Wt: 200.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane is a chiral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane is not fully understood. However, it has been suggested that this compound may interact with certain enzymes or receptors in the body, leading to its observed biochemical and physiological effects.

Biochemical And Physiological Effects

(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane has been found to exhibit anticancer activity, suggesting its potential as a cancer therapeutic.

Advantages And Limitations For Lab Experiments

One advantage of using (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane in lab experiments is its excellent enantioselectivity, which makes it a valuable tool in asymmetric synthesis. However, one limitation of using this compound is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several potential future directions for the study of (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane. For example, further research could be conducted to better understand its mechanism of action and to identify potential targets for its therapeutic use. Additionally, this compound could be further explored for its potential use in drug delivery, as well as in the development of new catalysts for organic synthesis.

Synthesis Methods

The synthesis of (R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane involves the reaction of hexanal with 2,3-dimethyl-1,3-butadiene in the presence of a chiral catalyst. The resulting product is then purified using column chromatography to obtain the desired enantiomer.

Scientific Research Applications

(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane has been studied for its potential application in various scientific fields, including organic synthesis, catalysis, and drug delivery. This compound has been found to exhibit excellent enantioselectivity in organic reactions and has been used as a chiral catalyst in asymmetric synthesis.

properties

IUPAC Name

(4R)-4-hexyl-2,2-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-11-9-10-13-12(2,3)14-11/h11H,4-10H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQWEWCCBORJBD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCOC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]1CCOC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930278
Record name 4-Hexyl-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-Hexyl-2,2-dimethyl-1,3-dioxane

CAS RN

139008-49-4
Record name 4-Hexyl-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.